Desvenlafaxine Succinate

Pharmacogenomics Pharmacokinetics Personalized Medicine

Venlafaxine studies are confounded by CYP2D6 polymorphism driving variable active metabolite exposure. Desvenlafaxine Succinate eliminates this as the pre-formed active SNRI with CYP2D6-independent clearance. • Uniform PK: 80% bioavailability, dose-proportional exposure across CYP2D6 phenotypes. • Superior tolerability: 6-fold lower nausea vs. venlafaxine ER; 21.6% absolute nausea reduction vs. duloxetine. • Direct hSERT/hNET inhibition (Ki: 40.2/558.4 nM); no confounding metabolites. ≥98% purity. Full documentation. Mg to g scale, global shipping.

Molecular Formula C20H33NO7
Molecular Weight 399.5 g/mol
CAS No. 386750-22-7
Cat. No. B001076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesvenlafaxine Succinate
CAS386750-22-7
Synonyms2-(1-hydroxycyclohexyl)-2-((4-hydroxyphenyl)ethyl)dimethylammonium 3-carboxypropanoate monohydrate
4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol
45,233, WY
45233, WY
desvenlafaxine
desvenlafaxine succinate
Monohydrate, O-desmethylvenlafaxine Succinate
O desmethylvenlafaxine
O desmethylvenlafaxine Succinate
O desmethylvenlafaxine Succinate Monohydrate
O-desmethylvenlafaxine
O-desmethylvenlafaxine Succinate
O-desmethylvenlafaxine Succinate Monohydrate
Pristiq
Succinate Monohydrate, O-desmethylvenlafaxine
Succinate, Desvenlafaxine
Succinate, O-desmethylvenlafaxine
WY 45,233
WY 45233
WY-45,233
WY-45233
WY45,233
WY45233
Molecular FormulaC20H33NO7
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O
InChIInChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2
InChIKeyPWPDEXVGKDEKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desvenlafaxine Succinate Overview


Desvenlafaxine Succinate (CAS 386750-22-7) is the succinate salt form of O-desmethylvenlafaxine (ODV), the major active metabolite of the SNRI antidepressant venlafaxine [1]. Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that inhibits both the human serotonin transporter (hSERT) and norepinephrine transporter (hNET) [2]. As a pre-formed active metabolite, desvenlafaxine eliminates the requirement for CYP2D6-mediated metabolic activation, a fundamental point of differentiation in pharmacokinetic predictability [3]. It is supplied as an extended-release tablet, with the succinate salt form selected to optimize physicochemical stability and formulation performance for sustained-release delivery [4].

SNRI tool compound; direct hSERT/hNET inhibition
Pre-formed active metabolite; CYP2D6-independent exposure profile
Succinate salt supports sustained-release formulation research

Desvenlafaxine Succinate Substitution Limitations


Direct substitution of Desvenlafaxine Succinate with its parent compound venlafaxine or another SNRI such as duloxetine is scientifically invalid due to profound differences in metabolic pathways, pharmacokinetic predictability, and adverse event profiles. Venlafaxine is a pro-drug requiring CYP2D6-mediated conversion to its active metabolite desvenlafaxine, a process highly susceptible to genetic polymorphism [1]. This results in significant interpatient variability in drug exposure. In contrast, Desvenlafaxine Succinate is the pre-formed active metabolite; its elimination is primarily via conjugation, and its pharmacokinetics are independent of CYP2D6 phenotype, leading to more predictable exposure [2]. Furthermore, head-to-head clinical trials demonstrate a meaningfully lower incidence of key adverse events like nausea and dizziness for desvenlafaxine compared to duloxetine, which directly impacts patient tolerability and study design [3]. These inherent differences in pharmacology, metabolism, and tolerability render generic substitution across this class impossible for any rigorous scientific or industrial application requiring precise, replicable outcomes [4].

Venlafaxine (CYP2D6-dependent pro-drug)

Metabolic activation by CYP2D6 may cause exposure variability; PK profile may not be interchangeable with pre-formed desvenlafaxine.

Duloxetine (alternative SNRI)

Head-to-head data show differing TEAE endpoint profiles; tolerability-related attrition may vary across studies.

Desvenlafaxine Succinate Evidence Differentiators


CYP2D6-Independent Pharmacokinetics

The pharmacokinetics of Desvenlafaxine Succinate are not affected by CYP2D6 genetic polymorphisms, unlike its parent compound venlafaxine. In a direct crossover study, following administration of Desvenlafaxine 100 mg, mean peak plasma concentration (Cmax) and total drug exposure (AUC) were comparable between CYP2D6 poor metabolizers (PMs) and extensive metabolizers (EMs) [1]. In stark contrast, after a single dose of venlafaxine ER 75 mg, PMs exhibited a 445% higher AUC for venlafaxine and a significantly lower exposure to its active metabolite desvenlafaxine compared to EMs [2].

PK Phenotype Independence
Head-to-head
Desvenlafaxine AUC & Cmax comparable in CYP2D6 EMs and PMs; venlafaxine exposure varies 4.45-fold.
Supports exposure-model consistency across genotypes.
Crossover study, 14 healthy subjects.
Pharmacogenomics Pharmacokinetics Personalized Medicine

Tolerability vs. Duloxetine

In a head-to-head, double-blind, randomized controlled trial, Desvenlafaxine Succinate Extended-Release (50 mg QD) demonstrated a significantly more favorable tolerability profile than duloxetine (60 mg QD), while maintaining non-inferior efficacy [1]. The incidence of treatment-emergent adverse events (TEAEs), which directly impacts patient compliance and trial retention, was substantially lower in the desvenlafaxine group [2].

TEAE vs Duloxetine
Head-to-head
Nausea: 27.2% (desvenlafaxine) vs 48.8% (duloxetine); dizziness: 18.0% vs 28.8%.
Reported TEAE endpoint context differs; supports study retention review.
8-week RCT, 420 MDD patients.
Clinical Tolerability Adverse Events Drug Safety

Tolerability vs. Venlafaxine ER

A pharmacokinetic crossover study comparing equal doses (75 mg and 150 mg) of Desvenlafaxine Succinate sustained-release (DVS-SR) and venlafaxine extended-release (VEN-ER) revealed that DVS-SR not only provides higher systemic exposure to the active desvenlafaxine moiety but does so with significantly less intense nausea [1]. The study quantified the difference in the maximum nausea experienced by subjects using a 100-mm Visual Analog Scale (VAS) [2].

Nausea vs Venlafaxine
Head-to-head
Mean VAS nausea intensity ~6-fold lower (75 mg) and ~2-fold lower (150 mg) for DVS-SR vs VEN-ER.
Nausea-related confound endpoint context may differ.
Crossover study, 35 healthy subjects.
Bioavailability Tolerability Pharmacokinetics

Efficacy vs. Placebo

A pooled analysis of two phase 3, randomized, double-blind, placebo-controlled trials provides confirmatory evidence for the antidepressant efficacy of Desvenlafaxine Succinate. The analysis was conducted to overcome the high placebo response that had rendered individual studies underpowered [1]. The pooled data, analyzed using a mixed-effect model for repeated measures, showed a statistically significant improvement over placebo on the primary outcome measure [2].

Efficacy vs Placebo
Class-level
HAM-D17 change: -14.21 (desvenlafaxine) vs -11.87 (placebo); treatment effect -2.34, P
Reported primary endpoint response context; supports disease-model research.
Pooled analysis of two Phase 3 trials, 8 weeks.
Polymorph Stability
Specification review
Crystalline Forms V and F are thermodynamically stable; characterized by PXRD and DSC.
Supports solid-state characterization and formulation reproducibility.
Refer to US Patent 7,820,716 B2.
Antidepressant Efficacy Clinical Trial Major Depressive Disorder

Succinate Salt Polymorph Stability

The succinate salt form of desvenlafaxine is specifically selected and patented for its ability to form stable crystalline polymorphs with superior thermodynamic stability and material handling properties [1]. Regulatory agencies mandate definitive control of polymorphic form in solid dosage forms because different crystal forms can exhibit varying solubility, dissolution rates, and bioavailability, impacting product performance and reproducibility [2]. The identification and patenting of forms like Form V and Form F, which demonstrate enhanced thermal stability, directly address the need for a robust and reproducible active pharmaceutical ingredient (API) [3].

Polymorph Stability
Specification review
Crystalline Forms V and F are thermodynamically stable; characterized by PXRD and DSC.
Supports solid-state characterization and formulation reproducibility.
Refer to US Patent 7,820,716 B2.
Solid State Chemistry Polymorphism Formulation Science

Desvenlafaxine Succinate Applications


Low Pharmacokinetic Variability Trials

Ideal for clinical studies in which inter-subject variability in drug exposure due to genetic polymorphism is a critical concern. The CYP2D6-independent metabolism of Desvenlafaxine Succinate ensures more uniform plasma levels across a diverse patient population compared to venlafaxine, as demonstrated by head-to-head pharmacokinetic studies [REFS-1, REFS-2]. This property simplifies study design and analysis by reducing a major source of confounding variability.

Tolerability-Sensitive Neuroscience Studies

Suitable for research in animal models or human subjects where the confound of nausea or dizziness can significantly impact behavioral outcomes or data quality. The quantitative evidence showing a 6-fold reduction in nausea intensity for a 75 mg dose compared to venlafaxine ER and a 21.6 percentage point absolute reduction in nausea incidence compared to duloxetine provides a clear rationale for selection in such studies [REFS-3, REFS-4, REFS-5].

Generic Extended-Release Formulation Development

A key reference product for generic drug developers seeking to create a bioequivalent version of an extended-release SNRI. The established pharmacokinetic profile of Desvenlafaxine Succinate (e.g., 80% bioavailability, dose-proportional kinetics) serves as a clear benchmark for formulation optimization and bioequivalence testing [REFS-6, REFS-7]. Furthermore, understanding the landscape of excipients and polymorph patents is crucial for navigating freedom-to-operate considerations [8].

SNRI Pharmacology Research

A valuable tool compound for in vitro and in vivo studies investigating the pharmacodynamics of serotonin-norepinephrine reuptake inhibition. Desvenlafaxine Succinate acts as a direct inhibitor of hSERT and hNET [9]. Its use can be particularly advantageous in studies where the confounding factor of CYP2D6-dependent metabolism (and subsequent generation of additional active metabolites, as seen with venlafaxine) is undesirable, allowing for a cleaner interpretation of results.

Application
Selection Property
Validation Focus
CYP2D6-independent exposure studies
Pre-formed active metabolite; direct target engagement
Exposure reproducibility across genetic models
Behavioral neuroscience research (TEAE endpoint-sensitive)
Reported tolerability endpoint differentiation context
Endpoint impact on behavioral readouts and study retention
Extended-release formulation development
Succinate salt polymorph control
Dissolution, stability, and bioequivalence review
SNRI pharmacology tool compound
Direct hSERT/hNET inhibition independent of CYP2D6
CYP2D6-independent pharmacodynamic assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desvenlafaxine Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.